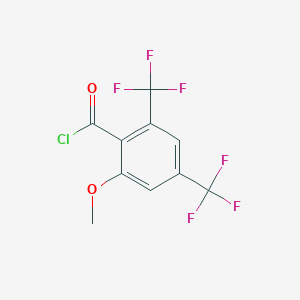
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
概要
説明
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C10H5ClF6O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to avoid side reactions and degradation of the product .
化学反応の分析
Types of Reactions
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid and hydrochloric acid.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of the benzoic acid derivative.
Water: For hydrolysis reactions.
Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.
Major Products Formed
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of new drug molecules due to its reactivity and ability to introduce trifluoromethyl groups into compounds.
Material Science: Employed in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the benzoyl chloride moiety into other molecules .
類似化合物との比較
Similar Compounds
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid: The precursor to the benzoyl chloride derivative.
2-Methoxybenzoyl chloride: Lacks the trifluoromethyl groups, making it less reactive.
2-(Trifluoromethyl)benzoic acid: Contains only one trifluoromethyl group, resulting in different reactivity and properties
Uniqueness
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. These substituents significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O2/c1-19-6-3-4(9(12,13)14)2-5(10(15,16)17)7(6)8(11)18/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWHJKPNGEANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)Cl)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















